molecular formula C61H90N16O13S3 B582703 (Cys3,6,Tyr8,Pro9)-Substance P CAS No. 141459-28-1

(Cys3,6,Tyr8,Pro9)-Substance P

カタログ番号: B582703
CAS番号: 141459-28-1
分子量: 1351.67
InChIキー: FTNZORSJLGGVMM-AIFXSXIMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Cys3,6,Tyr8,Pro9)-Substance P is a modified form of Substance P, a neuropeptide involved in various physiological processes, including pain perception, inflammation, and mood regulation. This compound is characterized by specific amino acid substitutions at positions 3, 6, 8, and 9, which can alter its biological activity and stability.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Cys3,6,Tyr8,Pro9)-Substance P typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection Steps: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for subsequent coupling.

    Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

For large-scale production, automated peptide synthesizers are employed to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.

化学反応の分析

Types of Reactions

(Cys3,6,Tyr8,Pro9)-Substance P can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions, stabilizing the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products Formed

    Oxidation: Formation of disulfide-linked dimers or higher-order structures.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered biological activity.

科学的研究の応用

(Cys3,6,Tyr8,Pro9)-Substance P has numerous applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.

    Biology: Investigated for its role in cell signaling, neuropeptide function, and receptor interactions.

    Medicine: Explored for its potential therapeutic effects in pain management, inflammation, and mood disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

作用機序

(Cys3,6,Tyr8,Pro9)-Substance P exerts its effects by binding to neurokinin receptors, primarily the neurokinin 1 receptor (NK1R). This binding triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG). These pathways lead to the release of calcium ions (Ca2+) from intracellular stores, ultimately resulting in various physiological responses such as pain perception and inflammation.

類似化合物との比較

Similar Compounds

    Substance P: The unmodified form of the peptide, involved in similar physiological processes.

    Neurokinin A: Another member of the tachykinin family, with distinct receptor affinities and biological effects.

    Neurokinin B: Similar to Substance P but with different receptor interactions and functions.

Uniqueness

(Cys3,6,Tyr8,Pro9)-Substance P is unique due to its specific amino acid substitutions, which can enhance its stability and alter its receptor binding properties. These modifications make it a valuable tool for studying the structure-activity relationships of neuropeptides and developing peptide-based therapeutics.

生物活性

(Cys3,6,Tyr8,Pro9)-Substance P is a modified peptide analog of the neuropeptide Substance P (SP), which primarily acts as an agonist for the neurokinin-1 (NK-1) receptor. This article explores its biological activity, mechanisms of action, and implications in various physiological and pathological processes.

Structure and Properties

  • Molecular Formula : C66H102N18O13S
  • Molecular Weight : 1387.69 g/mol
  • CAS Number : 104486-69-3
  • Density : 1.43 g/cm³
  • EC50 Value : 0.93 nM for NK-1 receptor activation .

This compound interacts with the NK-1 receptor, which is a member of the G protein-coupled receptor (GPCR) family. Upon binding to NK-1, it activates intracellular signaling pathways involving:

  • Phospholipase C Activation : This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium levels.
  • Cytokine Release : Activation of NK-1 receptors can stimulate the release of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 .
  • Neuronal Modulation : It modulates neurotransmitter release and can influence pain perception and inflammatory responses in various tissues .

1. Inflammatory Response

Research indicates that this compound plays a significant role in mediating inflammatory responses:

  • Upregulation of Cytokines : In disc cells treated with SP, there was a marked increase in inflammatory mediators like IL-1β and TNF-α, suggesting its involvement in pain mechanisms associated with intervertebral disc degeneration .

2. Pain Modulation

This compound has been shown to enhance pain signaling pathways:

  • Behavioral Studies : In animal models, administration of this peptide resulted in increased pain sensitivity and altered behavioral responses consistent with nociceptive signaling .

Study on Inflammatory Mediators

A laboratory study involving human nucleus pulposus (NP) and annulus fibrosus (AF) cells demonstrated that treatment with this compound led to significant upregulation of inflammatory cytokines. The study aimed to explore the autocrine effects of SP within intervertebral discs:

TreatmentCytokine Upregulation
SPIL-1β, IL-6, IL-8
IL-1β/TNFRANTES, TNF

This suggests that this compound may contribute to discogenic pain through its pro-inflammatory actions .

Neurogenic Inflammation

Another study highlighted the role of SP in neurogenic inflammation where this compound was found to enhance vascular permeability and promote edema formation through NK receptor activation .

Comparative Analysis with Other Analogues

The biological activity of this compound can be compared with other Substance P analogues regarding their potency and efficacy at the NK-1 receptor:

CompoundEC50 (nM)Biological Activity
This compound0.93Potent agonist for NK-1
Substance P0.45Natural ligand for NK-1
[Sar9,Meth(O2)11]-Substance P0.80Selective NK-1 agonist

This table illustrates that while this compound is highly potent at activating NK receptors, its activity can vary compared to other analogs depending on structural modifications .

特性

IUPAC Name

(3R,8R,11S,14S)-3-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-11-(3-amino-3-oxopropyl)-2,10,13-trioxo-5,6-dithia-1,9,12-triazabicyclo[12.3.0]heptadecane-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H90N16O13S3/c1-34(2)29-41(52(82)68-39(50(64)80)23-28-91-3)71-56(86)48-16-9-26-76(48)59(89)43(31-36-17-19-37(78)20-18-36)72-53(83)42(30-35-11-5-4-6-12-35)70-54(84)44-32-92-93-33-45(74-57(87)46-14-8-25-75(46)58(88)38(62)13-7-24-67-61(65)66)60(90)77-27-10-15-47(77)55(85)69-40(51(81)73-44)21-22-49(63)79/h4-6,11-12,17-20,34,38-48,78H,7-10,13-16,21-33,62H2,1-3H3,(H2,63,79)(H2,64,80)(H,68,82)(H,69,85)(H,70,84)(H,71,86)(H,72,83)(H,73,81)(H,74,87)(H4,65,66,67)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNZORSJLGGVMM-AIFXSXIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CSSCC(C(=O)N5CCCC5C(=O)NC(C(=O)N4)CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N4)CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H90N16O13S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1351.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。